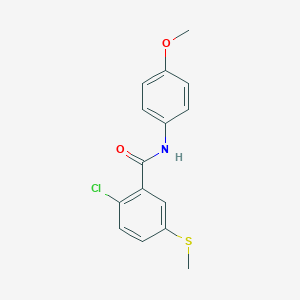![molecular formula C26H34N2O3S B299672 N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide works by inhibiting the activity of the NF-κB pathway, which is involved in the transcription of genes that regulate cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the immune response. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide inhibits the activity of IKKβ, a kinase that activates NF-κB, thereby blocking the transcription of genes regulated by this pathway.
Biochemical and Physiological Effects
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of the immune response. In cancer cells, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In animal models of inflammation and autoimmune diseases, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to reduce inflammation and improve disease symptoms. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to modulate the immune response by suppressing the activity of T cells and dendritic cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs with improved efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied in combination with other drugs, and further studies are needed to determine the optimal combination and dosing regimen. Finally, the development of biomarkers to predict response to N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide and monitor its efficacy in clinical trials is an important area of future research.
Conclusion
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway, but also has some limitations, including its potential toxicity. There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs, and the exploration of its potential therapeutic applications in other diseases.
Synthesemethoden
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide can be synthesized by a multistep process involving the reaction of various chemical reagents. The synthesis method of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been described in detail in a patent application filed by Cephalon, Inc. (US 2009/0016779 A1). The patent application outlines the preparation of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide from 4-cyclohexylphenol, 2-bromoethylamine hydrobromide, and 3-(methylthio)propionic acid, followed by coupling with benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
Eigenschaften
Produktname |
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide |
|---|---|
Molekularformel |
C26H34N2O3S |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O3S/c1-32-19-16-24(28-25(29)22-10-6-3-7-11-22)26(30)27-17-18-31-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,30)(H,28,29) |
InChI-Schlüssel |
KXSMPESSZSLCLA-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)


![N-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-naphthalenesulfonamide](/img/structure/B299603.png)

![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)
![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)

![N-{3-[(3-methoxypropyl)amino]-1,4-dioxo-1,4-dihydro-2-naphthalenyl}acetamide](/img/structure/B299610.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)

![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)